molecular formula C19H20ClN3O4S B2975183 N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide CAS No. 1105228-78-1

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Cat. No.: B2975183
CAS No.: 1105228-78-1
M. Wt: 421.9
InChI Key: BKZQBPMDSRBNKK-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is an oxalamide derivative characterized by a 2-chlorobenzyl group and a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl substituent. The 1,1-dioxidoisothiazolidin-2-yl moiety introduces a sulfone group, which may enhance metabolic stability and binding affinity compared to non-sulfonated heterocycles.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-13-7-8-15(23-9-4-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-5-2-3-6-16(14)20/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQBPMDSRBNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide typically involves the following steps:

    Formation of the Isothiazolidinyl Intermediate: The isothiazolidinyl moiety can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

    Coupling with 2-Chlorobenzylamine: The intermediate is then coupled with 2-chlorobenzylamine under appropriate conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Oxalamide: The final step involves the reaction of the coupled product with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidinyl moiety can be further oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds in and share the oxalamide core but feature thiazolyl, pyrrolidinyl, or piperidinyl substituents. Key examples include:

Compound ID Substituents Yield (%) Purity (HPLC) Notable Features Reference
N1-(4-Chlorophenyl)-N2-(pyrrolidin-2-yl-methyl)oxalamide (14) 4-Chlorophenyl, pyrrolidinyl, hydroxymethylthiazole 39 93.2 1:1 stereoisomer mixture; moderate antiviral activity
N1-(4-Chlorophenyl)-N2-(piperidin-2-yl-methyl)oxalamide (8) 4-Chlorophenyl, piperidinyl, hydroxyethylthiazole 46 >95 Single stereoisomer; higher yield
Target Compound 2-Chlorobenzyl, 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl N/A N/A Sulfone group for stability; uncharted bioactivity

Key Differences :

  • Stereochemistry : Unlike stereoisomer mixtures in compounds 14 and 15 , the target compound’s stereochemical configuration is unspecified.
  • Bioactivity : Antiviral oxalamides target the HIV CD4-binding site, but the target compound’s application remains unconfirmed .

Flavoring Oxalamides (Umami Agonists)

, and 11 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), approved as flavor enhancers.

Compound ID Substituents NOEL (mg/kg/day) Application Reference
S336 2,4-Dimethoxybenzyl, pyridin-2-ylethyl 100 MSG replacement
FL-no. 16.100 2-Methoxy-4-methylbenzyl, 5-methylpyridin-2-ylethyl 100 Savory flavoring
Target Compound 2-Chlorobenzyl, sulfonated isothiazolidinyl N/A Unclear (potentially pharmaceutical)

Key Differences :

  • Functional Groups : Flavoring agents use electron-rich groups (methoxy, pyridyl) for taste receptor activation, whereas the target compound’s chlorobenzyl and sulfone groups suggest a pharmaceutical focus.
  • Toxicity Profile: S336 exhibits a high NOEL (100 mg/kg/day), but the target compound’s safety data are unavailable .

Enzyme-Targeting Oxalamides

, and 7 describe oxalamides as inhibitors of cytochrome P450 4F11 (CYP4F11) and soluble epoxide hydrolase (sEH):

Compound ID Substituents Target Enzyme Activity Notes Reference
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl, 4-methoxyphenethyl CYP4F11 64% yield; moderate potency
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantyl, benzyloxy sEH >90% purity; strong inhibition
Target Compound 2-Chlorobenzyl, sulfonated isothiazolidinyl N/A Structural uniqueness suggests untested potential

Key Differences :

  • Substituent Impact : Adamantyl and halogenated aryl groups in enzyme inhibitors enhance hydrophobic interactions, while the target compound’s sulfone group may alter binding kinetics.

Structural and Functional Insights

  • Chlorobenzyl vs. Chlorophenyl : The 2-chlorobenzyl group may increase lipophilicity compared to 4-chlorophenyl derivatives, influencing membrane permeability .
  • Lack of Bioactivity Data : Unlike analogs with confirmed antiviral, flavoring, or enzymatic roles, the target compound’s biological profile remains unexplored.

Biological Activity

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C18H18ClN3O4S
  • Molecular Weight : 393.87 g/mol
  • Structural Characteristics : The compound features a dioxidoisothiazolidine moiety linked to a chlorobenzyl and an oxalamide functional group.
PropertyValue
Molecular FormulaC18H18ClN3O4S
Molecular Weight393.87 g/mol
AppearanceOff-white powder
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Modulation of Signaling Pathways : It may also interact with signaling pathways related to apoptosis and cell proliferation, potentially leading to therapeutic effects in cancer treatment.

Anticancer Properties

Research indicates that compounds with similar structures have exhibited significant anticancer properties. For instance, a study demonstrated that derivatives of oxalamide compounds could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of oxalamide derivatives. Results indicated that these compounds could significantly inhibit tumor growth in xenograft models, suggesting their potential for further development as anticancer drugs.
  • Case Study on Antimicrobial Activity :
    • In research published in Antibiotics, the compound was tested against various pathogens. The results showed that it had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Table 2: Biological Activity Summary

Activity TypeObservations
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against S. aureus and E. coli

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